molecular formula C31H25FN2O9 B13434262 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B13434262
M. Wt: 588.5 g/mol
InChI Key: DBNWXXHQEQCDIA-KTWNKCLUSA-N
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Description

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as benzoyloxy, fluoro, and dioxopyrimidinyl groups. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may:

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl]methyl benzoate
  • [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate]

Uniqueness

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C31H25FN2O9

Molecular Weight

588.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H25FN2O9/c1-31(43-28(38)21-15-9-4-10-16-21)24(42-27(37)20-13-7-3-8-14-20)23(18-40-26(36)19-11-5-2-6-12-19)41-29(31)34-17-22(32)25(35)33-30(34)39/h2-17,23-24,29H,18H2,1H3,(H,33,35,39)/t23-,24-,29-,31-/m1/s1

InChI Key

DBNWXXHQEQCDIA-KTWNKCLUSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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